

Solubility of monosodium adipate in different solvents.

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Compound of Interest

Compound Name: Hexanedioic acid, sodium salt (1:)

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Solubility of Monosodium Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium adipate, the monosodium salt of adipic acid, is a compound of interest in various chemical and pharmaceutical applications. Its solubility in different solvents is a critical physicochemical parameter that governs its behavior in solution, influencing factors such as reaction kinetics, crystallization, and bioavailability in potential therapeutic applications. This technical guide provides a comprehensive overview of the known solubility characteristics of monososodium adipate and details established experimental protocols for its quantitative determination. While specific quantitative solubility data for monosodium adipate is not readily available in published literature, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.

Qualitative Solubility Profile

General qualitative solubility information for monosodium adipate has been reported in various sources. It is consistently described as being freely soluble in water and soluble in ethanol. Conversely, it exhibits low solubility in many non-polar organic solvents, which can be effectively used as antisolvents to induce crystallization from aqueous solutions.



Solvent	Qualitative Solubility	Reference
Water	Freely Soluble	[1]
Ethanol	Soluble	[1]
Propanol	Likely low (can be used as an antisolvent)	[2][3]
Methyl Ethyl Ketone	Likely low (can be used as an antisolvent)	[2][3]
Tetrahydrofuran	Likely low (can be used as an antisolvent)	[2][3]

Note: The information in this table is qualitative. Quantitative determination requires experimental measurement.

Experimental Protocols for Solubility Determination

Several robust analytical methods can be employed to quantitatively determine the solubility of monosodium adipate in various solvents. The choice of method often depends on the solvent system, the required precision, and the available analytical instrumentation.

Gravimetric Method

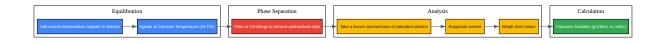
The gravimetric method is a fundamental and widely used technique for solubility determination due to its simplicity and reliance on direct mass measurement.

Methodology:

 Equilibration: An excess amount of monosodium adipate is added to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature must be maintained at a constant, specified value throughout the equilibration process.



- Phase Separation: Once equilibrium is established, the undissolved solid is separated from
 the saturated solution. This is typically achieved by filtration through a fine-pore membrane
 filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to
 maintain the temperature during this step to prevent any change in solubility.
- Solvent Evaporation: A precisely measured aliquot (volume or mass) of the clear, saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute, or under vacuum).
- Mass Determination: After complete evaporation of the solvent, the container with the dried solute residue is weighed. The mass of the dissolved monosodium adipate is determined by subtracting the initial mass of the empty container.
- Calculation: The solubility is then calculated and expressed in desired units, such as grams
 of solute per 100 mL of solvent (g/100 mL) or moles of solute per liter of solution (mol/L).



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Gravimetric Method Workflow

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, making it particularly useful for compounds with lower solubilities or when dealing with complex matrices.

Methodology:

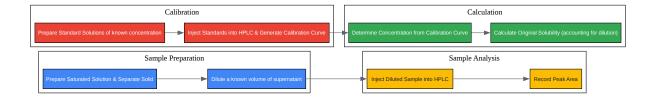


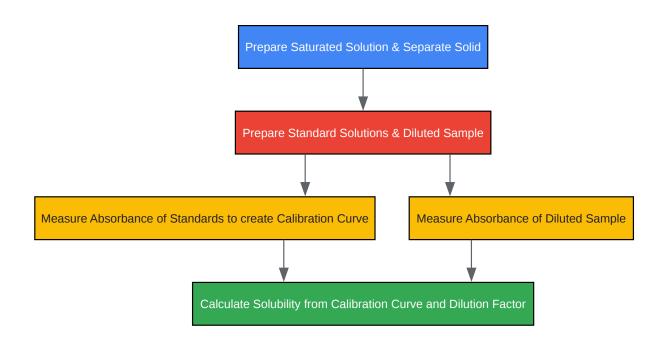




- Equilibration and Phase Separation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
- Sample Preparation: A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
- Calibration Curve: A series of standard solutions of monosodium adipate of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration of each standard.
- Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system under the same conditions as the standards. The peak area corresponding to monosodium adipate is recorded.
- Calculation: The concentration of monosodium adipate in the diluted sample is determined
 from the calibration curve. This concentration is then multiplied by the dilution factor to obtain
 the concentration of the original saturated solution, which represents the solubility.







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